molecular formula C21H17ClN4O3S B3005768 2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide CAS No. 941949-23-1

2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B3005768
CAS No.: 941949-23-1
M. Wt: 440.9
InChI Key: LBIJNHDUDFHQCS-UHFFFAOYSA-N
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Description

Its core structure features a thiazolo[4,5-d]pyridazine scaffold substituted at the 7-position with a 4-chlorophenyl group and at the N-acetamide position with a 4-methoxyphenyl moiety.

Properties

IUPAC Name

2-[7-(4-chlorophenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O3S/c1-12-23-19-20(30-12)18(13-3-5-14(22)6-4-13)25-26(21(19)28)11-17(27)24-15-7-9-16(29-2)10-8-15/h3-10H,11H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBIJNHDUDFHQCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=CC=C(C=C3)OC)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazolopyridazine core, followed by the introduction of the chlorophenyl and methoxyphenylacetamide groups. Common reagents used in these reactions include chlorinating agents, methylating agents, and various catalysts to facilitate the formation of the desired bonds under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups, leading to a diverse array of compounds with potentially different properties.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules, it can be used in the development of new materials and catalysts.

    Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for studying enzyme inhibition or receptor binding.

    Medicine: The compound could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may find applications in the development of new polymers, coatings, or other advanced materials.

Mechanism of Action

The mechanism by which 2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include binding to specific enzymes or receptors, altering signal transduction pathways, or modulating gene expression. Detailed studies would be required to elucidate these mechanisms and identify the molecular targets involved.

Comparison with Similar Compounds

Structural and Electronic Effects

Substituent at the 7-Position: 4-Chlorophenyl (Target Compound and ): The chloro group increases lipophilicity and may enhance membrane permeability. ’s dual chloro-substituted analog (CAS 941897-63-8) has a higher molecular weight (445.3 g/mol) compared to the target compound . 4-Fluorophenyl (): Fluorine’s electronegativity and small size improve metabolic stability while maintaining steric bulk. This substitution reduces molecular weight (428.86 g/mol) .

N-Aryl Substituent :

  • 4-Methoxyphenyl (Target Compound): The methoxy group is electron-donating, which may enhance solubility via polar interactions. This contrasts with the 4-chlorophenyl group in and , which increases hydrophobicity .

Hypothetical Pharmacological Implications

  • Electron-Donating vs. Withdrawing Groups : The methoxy group in the target compound could improve aqueous solubility compared to chloro or fluoro analogs, though this may reduce binding affinity to hydrophobic enzyme pockets.
  • Steric and Electronic Effects: The thienyl group in may confer unique selectivity due to its planar structure and sulfur atom, which could engage in non-covalent interactions absent in phenyl-substituted analogs .

Biological Activity

The compound 2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide represents a complex organic structure with significant potential in medicinal chemistry. This article delves into its biological activity, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

The compound features a thiazolo[4,5-d]pyridazine core, which is known for its diverse biological activities. The presence of functional groups such as the 4-chlorophenyl and methoxyphenyl moieties contributes to its chemical reactivity and biological interactions.

Pharmacological Properties

Research indicates that compounds with similar structural frameworks exhibit a variety of pharmacological activities:

  • Antimicrobial Activity : Many thiazolo[4,5-d]pyridazine derivatives have shown significant antimicrobial properties. For instance, studies have demonstrated that related compounds exhibit strong activity against pathogens like Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition : The compound has potential as an inhibitor for various enzymes, including acetylcholinesterase (AChE) and urease. Compounds in this class have shown promising IC50 values indicating effective inhibition .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. For example, the thiazolo[4,5-d]pyridazine core may facilitate binding to enzyme active sites or receptor sites, modulating their activity.

Study on Antimicrobial Properties

A study focusing on the synthesis of thiazolo derivatives reported that compounds similar to our target showed moderate to strong antibacterial activity. The most active derivatives had IC50 values significantly lower than the standard reference, indicating their potential as new antibiotics .

CompoundIC50 (µM)Target
Compound A1.13 ± 0.003Urease
Compound B6.28 ± 0.003AChE
Compound C2.14 ± 0.002Bacterial Inhibition

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound can effectively bind to receptors involved in inflammatory responses, which could be beneficial in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Comparative Analysis with Related Compounds

To better understand the unique properties of This compound , we can compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
N-(4-methoxyphenyl)-2-acetamido-thiazolo[3,2-b]pyridazineThiazole and pyridazine ringsAntimicrobial
3-(3-methoxyphenyl)-thiazolo[3,2-b]pyridazineMethoxy group in different positionAnticancer
7-(3-chlorophenyl)-thiazolo[4,5-d]pyridazineChlorine substitution instead of methoxyEnhanced antimicrobial

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